7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
The compound 7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one belongs to the class of fused heterocyclic systems featuring a pyrido-triazolopyrimidinone core. This structure is characterized by:
- A pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one backbone, which combines pyridine, triazole, and pyrimidine rings.
- A 4-methoxyphenyl group at position 2, which may enhance lipophilicity and influence receptor binding.
Properties
Molecular Formula |
C20H22N6O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
11-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C20H22N6O2/c1-24(2)10-4-11-25-12-9-17-16(19(25)27)13-21-20-22-18(23-26(17)20)14-5-7-15(28-3)8-6-14/h5-9,12-13H,4,10-11H2,1-3H3 |
InChI Key |
PEHLVNIIHHKEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions with methanol sodium in butanol . This reaction leads to the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core, which is then further functionalized with the dimethylaminopropyl and methoxyphenyl groups through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidin derivatives.
Substitution: The dimethylaminopropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, including its role as an adenosine receptor antagonist . This activity could make it useful in the treatment of conditions such as cardiovascular diseases and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as adenosine receptors . By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The exact molecular interactions and pathways involved depend on the specific biological context and the target receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the evidence.
Table 1: Structural and Functional Comparison
Key Research Findings:
Impact of Substituent Position: The 4-methoxyphenyl group at position 2 in the target compound (vs. position 9 in ’s analog) may influence steric interactions in receptor binding . 3-(Dimethylamino)propyl at position 7 is conserved in ’s compound, suggesting its role in solubility or charge interactions.
Core Structure Variations: Pyrido[3,4-e] vs. pyrido[4,3-d] fusion (target vs. Thieno-fused analogs () exhibit reduced aromaticity compared to pyrido-triazolopyrimidinones, likely affecting metabolic stability .
Synthetic Challenges: Synthesis of the target compound would require precise regioselective functionalization of the triazolopyrimidinone core, as demonstrated in and for analogous systems .
Biological Activity
The compound 7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.
The structure of the compound features a pyrido-triazole framework that is known for its ability to interact with various biological targets. The dimethylamino group enhances its solubility and potential interactions with biological membranes. The 4-methoxyphenyl substituent may contribute to its pharmacological profile through interactions with specific receptors or enzymes.
Anticancer Activity
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant anticancer properties. A study by Fayad et al. (2019) demonstrated that derivatives of this class showed efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to inhibit topoisomerases has been highlighted as a potential mechanism for its anticancer effects .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been well-documented. A review on 1,2,4-triazoles summarized their effectiveness against a range of bacteria and fungi. For instance, certain triazole derivatives have shown Minimum Inhibitory Concentrations (MIC) in the range of 0.125–8 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, it is reasonable to hypothesize similar antimicrobial properties based on structural analogs.
Anti-inflammatory Effects
Compounds containing triazole rings have also been reported to exhibit anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Although direct studies on this specific compound are sparse, the structural characteristics suggest potential in modulating inflammatory pathways.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the triazole ring can significantly influence biological activity. For example:
- The presence of electron-donating groups (like methoxy) generally enhances activity.
- Alkyl substituents (like dimethylamino) can improve solubility and membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
